molecular formula C19H23N3OS B2427009 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 893982-49-5

2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

Cat. No. B2427009
CAS RN: 893982-49-5
M. Wt: 341.47
InChI Key: LVJXYYBCTCVHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPT and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

The derivative 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone has been explored for its potential in anticancer applications. A study synthesized new series of 3(2H)-one pyridazinone derivatives, highlighting their potential as potent antioxidants with in-vitro anticancer activity. These compounds were evaluated using molecular docking studies and demonstrated significant results in inhibiting cancer cell proliferation (Mehvish & Kumar, 2022).

Antimicrobial and Antifungal Activities

Another research angle involves the exploration of pyridazinone derivatives for antimicrobial and antifungal activities. Novel ethyl 6-[(substituted-phenylpiperazine]-3(2H)-pyridazinone derivatives exhibited significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential in treating microbial infections. These compounds also showed moderate antifungal activities, marking them as promising candidates for antimicrobial applications (Ozçelik et al., 2010).

Analgesic and Anti-Inflammatory Properties

Research has also been conducted on the analgesic and anti-inflammatory properties of pyridazinone derivatives. Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, which carry the arylpiperazinyl structure, have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities. These compounds displayed significant analgesic and anti-inflammatory effects without causing gastric ulcerogenic effects, suggesting their potential as safer alternatives to traditional NSAIDs (Duendar et al., 2007).

Antiplatelet Aggregation Activity

Additionally, pyridazinone derivatives have been investigated for their antiplatelet aggregation activity. A study synthesized new derivatives by introducing different piperazine groups into the structure of 6-(4-chloro-acetamido-phenyl)-4,5-dihydro-3(2H)-pyridazinones. These compounds exhibited potent antiplatelet aggregative activity, with some showing significantly stronger effects than the lead compound MCI-154. This suggests their potential use in preventing thrombotic events (Wu Qiu-ye, 2007).

properties

IUPAC Name

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-2-15-6-8-16(9-7-15)17-10-11-18(21-20-17)24-14-19(23)22-12-4-3-5-13-22/h6-11H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJXYYBCTCVHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

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